(S)-2-(((Benzyloxy)carbonyl)amino)-3-(4-fluorophenyl)propanoic acid (S)-2-(((Benzyloxy)carbonyl)amino)-3-(4-fluorophenyl)propanoic acid
Brand Name: Vulcanchem
CAS No.: 17543-58-7
VCID: VC21543224
InChI: InChI=1S/C17H16FNO4/c18-14-8-6-12(7-9-14)10-15(16(20)21)19-17(22)23-11-13-4-2-1-3-5-13/h1-9,15H,10-11H2,(H,19,22)(H,20,21)/t15-/m0/s1
SMILES: C1=CC=C(C=C1)COC(=O)NC(CC2=CC=C(C=C2)F)C(=O)O
Molecular Formula: C17H16FNO4
Molecular Weight: 317.31 g/mol

(S)-2-(((Benzyloxy)carbonyl)amino)-3-(4-fluorophenyl)propanoic acid

CAS No.: 17543-58-7

VCID: VC21543224

Molecular Formula: C17H16FNO4

Molecular Weight: 317.31 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-(((Benzyloxy)carbonyl)amino)-3-(4-fluorophenyl)propanoic acid - 17543-58-7

Description

(S)-2-(((Benzyloxy)carbonyl)amino)-3-(4-fluorophenyl)propanoic acid is a chiral amino acid derivative that plays a significant role in peptide synthesis and medicinal chemistry. It is characterized by the presence of a benzyloxycarbonyl group and a 4-fluorophenyl moiety, which contribute to its unique chemical and biological properties.

Synthesis and Preparation

The synthesis of (S)-2-(((Benzyloxy)carbonyl)amino)-3-(4-fluorophenyl)propanoic acid typically involves several key steps:

  • Protection of the Amino Group: The amino group is protected using a benzyloxycarbonyl (Cbz) group to prevent unwanted reactions during subsequent steps.

  • Formation of the Chiral Center: The chiral center is introduced through asymmetric synthesis or chiral resolution techniques.

  • Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction, where a fluorinated aromatic compound reacts with an appropriate precursor.

  • Deprotection: The benzyloxycarbonyl group is removed under mild acidic or hydrogenolytic conditions to yield the final product.

Applications in Peptide Synthesis

(S)-2-(((Benzyloxy)carbonyl)amino)-3-(4-fluorophenyl)propanoic acid serves as a valuable building block in the synthesis of peptides containing 4-fluorophenylalanine, a non-natural amino acid. These peptides can be designed to mimic the structural and functional properties of natural peptides while offering improved stability and other desirable characteristics .

Table: Comparison of Fluorinated Phenylalanine Derivatives

CompoundCAS NumberMolecular WeightFluorine Position
(S)-2-(((Benzyloxy)carbonyl)amino)-3-(2-fluorophenyl)propanoic acid127862-88-8317.31 g/mol2-Fluorophenyl
(S)-2-(((Benzyloxy)carbonyl)amino)-3-(4-fluorophenyl)propanoic acid17543-58-7317.31 g/mol4-Fluorophenyl
(S)-2-(((Benzyloxy)carbonyl)amino)-3-(2,4-difluorophenyl)propanoic acid1270302-17-4335.29 g/mol2,4-Difluorophenyl

Biological Activities

While specific biological functions for (S)-2-(((Benzyloxy)carbonyl)amino)-3-(4-fluorophenyl)propanoic acid itself are not well-documented, its derivatives have been explored for various applications:

  • Anticancer Agents: Peptides containing 4-fluorophenylalanine have been investigated for their ability to disrupt protein-protein interactions crucial for cancer cell growth and survival.

  • Enzyme Inhibition: The fluorinated phenyl group can enhance binding affinity and specificity in enzyme inhibitors, making it a valuable tool in medicinal chemistry.

Research Findings and Future Directions

Research on (S)-2-(((Benzyloxy)carbonyl)amino)-3-(4-fluorophenyl)propanoic acid and its derivatives continues to explore their potential in drug development. The introduction of fluorine atoms into peptides can significantly influence their biological properties, including stability, lipophilicity, and binding affinity. Future studies may focus on optimizing these properties to create more effective therapeutic agents.

CAS No. 17543-58-7
Product Name (S)-2-(((Benzyloxy)carbonyl)amino)-3-(4-fluorophenyl)propanoic acid
Molecular Formula C17H16FNO4
Molecular Weight 317.31 g/mol
IUPAC Name (2S)-3-(4-fluorophenyl)-2-(phenylmethoxycarbonylamino)propanoic acid
Standard InChI InChI=1S/C17H16FNO4/c18-14-8-6-12(7-9-14)10-15(16(20)21)19-17(22)23-11-13-4-2-1-3-5-13/h1-9,15H,10-11H2,(H,19,22)(H,20,21)/t15-/m0/s1
Standard InChIKey YJSNXFAVHKHBPV-HNNXBMFYSA-N
Isomeric SMILES C1=CC=C(C=C1)COC(=O)N[C@@H](CC2=CC=C(C=C2)F)C(=O)O
SMILES C1=CC=C(C=C1)COC(=O)NC(CC2=CC=C(C=C2)F)C(=O)O
Canonical SMILES C1=CC=C(C=C1)COC(=O)NC(CC2=CC=C(C=C2)F)C(=O)O
Synonyms Z-4-Fluoro-Phe-OH;17543-58-7;(S)-2-(((Benzyloxy)carbonyl)amino)-3-(4-fluorophenyl)propanoicacid;Z-Phe(4-F)-OH;117467-73-9;Cbz-4-fluoro-L-Phe;Cbz-L-Phe(4-F)-OH;Cbz-4-Fluoro-L-Phenylalanine;SCHEMBL2511842;MolPort-003-990-176;ZINC2561190;9190AA;CZ-085;AJ-40684;AK-49493;KB-48786;KB-210844;FT-0696200;ST24035808;A00216;K-5406;M03203;N-(Benzyloxycarbonyl)-4-fluoro-L-phenylalanine;N-[(Benzyloxy)carbonyl]-4-fluoro-L-phenylalanine;J-300407
PubChem Compound 7020267
Last Modified Aug 15 2023

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